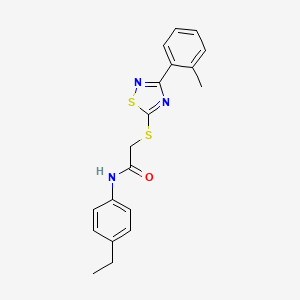

N-(4-ethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-3-14-8-10-15(11-9-14)20-17(23)12-24-19-21-18(22-25-19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYWNLQKYBNGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3OS2, with a molecular weight of 369.5 g/mol. The compound features a thiadiazole ring that is known for its pharmacological significance due to its ability to interact with various biological targets.

Antimicrobial Activity

- Antibacterial Properties : Thiadiazole derivatives have shown promising antibacterial activity. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various bacterial strains. In vitro studies indicate that certain thiadiazole derivatives exhibit lower median effective concentration (EC50) values than traditional antibiotics, suggesting enhanced efficacy against pathogens such as Xanthomonas axonopodis and Xanthomonas oryzae .

- Antifungal Activity : Research has highlighted the antifungal potential of thiadiazole derivatives against fungi like Candida albicans and Aspergillus niger, with some compounds achieving MIC values comparable to established antifungals .

Anticancer Activity

Several studies have reported the anticancer properties of 1,3,4-thiadiazole derivatives. For example:

- A series of thiadiazole compounds exhibited cytotoxic effects against various cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. Notably, one derivative showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

- Structure–activity relationship (SAR) studies suggest that substituents on the thiadiazole ring significantly influence anticancer activity, indicating that modifications can enhance potency and selectivity .

Neuroprotective Effects

Thiadiazole derivatives have also been investigated for their neuroprotective properties. In vivo studies using models of epilepsy demonstrated that certain derivatives possess anticonvulsant activity comparable to standard medications like phenytoin and carbamazepine . The neuroprotective mechanism is thought to involve modulation of voltage-gated ion channels and inhibition of excitatory neurotransmission.

Case Studies

-

Case Study: Anticancer Efficacy

A study evaluating various thiadiazole derivatives found that those with specific phenolic substitutions exhibited significant growth inhibition in cancer cell lines. The study concluded that these modifications could be crucial for developing new anticancer agents . -

Case Study: Antimicrobial Screening

Another investigation focused on the antibacterial properties of thiadiazole compounds showed that derivatives with halogen substitutions displayed enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts .

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds with a thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and tested against various cancer cell lines. In one study, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated potent antitumor activity against MCF-7 and HepG2 cell lines. The most effective compound in this series had an IC50 value of 2.32 µg/mL, indicating strong potential for further development as an anticancer agent .

Table 1: Antitumor Potency of Thiadiazole Derivatives

| Compound ID | Structure Description | IC50 (µg/mL) |

|---|---|---|

| 4i | Benzyl piperidine moiety | 2.32 |

| 4f | Para-ethoxyphenyl piperazine derivative | 18.39 |

| 4e | Ortho-ethoxyphenyl derivative | 5.36 |

Antimicrobial Properties

N-(4-ethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide and its derivatives have shown promising antimicrobial activities. Thiadiazole compounds have been reported to possess significant antibacterial and antifungal properties against various pathogens. For example, derivatives containing the 2-amino-1,3,4-thiadiazole framework exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) |

|---|---|---|

| 8d | A. niger | 32 |

| 8e | C. albicans | 42 |

| 15 | S. aureus | 32.6 |

Case Study 1: Antitumor Activity in MCF-7 Cells

A study evaluated the antitumor effects of several thiadiazole derivatives on MCF-7 breast cancer cells. The results indicated that modifications to the piperazine ring enhanced the anticancer activity significantly; for instance, substituting a methyl group with an ethyl group increased potency by two-fold .

Case Study 2: Antimicrobial Efficacy Against Fungal Strains

Another investigation focused on the antifungal properties of thiadiazole derivatives against Candida albicans and Aspergillus niger. The study highlighted that certain substitutions on the thiadiazole ring led to increased antifungal activity compared to standard treatments like fluconazole .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on key structural variations and their implications for biological activity:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations

Core Heterocycle Impact: Triazole vs. Thiadiazole: Triazole-based compounds (e.g., VUAA1) exhibit strong Orco agonism due to their planar structure and nitrogen-rich aromaticity, facilitating π-π stacking and hydrogen bonding with insect olfactory receptors . Thiadiazoles are also associated with anticancer activity in related molecules, as seen in MTT assays (e.g., IC₅₀ values of 1.6–2.0 µg/mL for thiadiazole derivatives) .

In contrast, VUAA3’s 4-pyridinyl group increases polarity, enhancing solubility and receptor activation . Acetamide Tail: The 4-ethylphenyl group is conserved in VUAA1 and the target compound, suggesting a role in membrane penetration. OLC15’s 4-butylphenyl tail likely enhances lipophilicity, contributing to antagonist activity .

Biological Activity Trends: Agonists vs. Antagonists: Small changes in substituents dramatically shift activity. For example, replacing VUAA1’s 3-pyridinyl with OLC15’s 2-pyridinyl converts the compound from an agonist to an antagonist .

Preparation Methods

Reaction Mechanism and Conditions

The thiadiazole ring is synthesized via cyclization of thiosemicarbazide with o-tolyl aldehyde under acidic conditions. The reaction proceeds as follows:

- Thiosemicarbazone Formation : Thiosemicarbazide reacts with o-tolyl aldehyde to form a thiosemicarbazone intermediate.

- Cyclization : In the presence of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the intermediate undergoes cyclization with the elimination of ammonia and water, yielding 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol.

Typical Reaction Conditions :

Analytical Characterization

The product is characterized by:

- ¹H NMR (DMSO-d₆, 400 MHz): δ 13.2 (s, 1H, SH), 7.45–7.30 (m, 4H, aromatic), 2.45 (s, 3H, CH₃ from o-tolyl).

- IR (KBr): 2550 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N stretch).

Synthesis of 2-Bromo-N-(4-Ethylphenyl)Acetamide

Acetylation of 4-Ethylaniline

4-Ethylaniline is acetylated using acetyl chloride in the presence of triethylamine (TEA) to form N-(4-ethylphenyl)acetamide:

Reaction Conditions :

α-Bromination of N-(4-Ethylphenyl)Acetamide

The acetamide is brominated at the α-position using bromine in acetic acid:

Procedure :

- Dissolve N-(4-ethylphenyl)acetamide in glacial acetic acid.

- Add bromine dropwise under ice-cooling.

- Stir for 4–6 hours at room temperature.

Key Parameters :

Analytical Data :

- ¹H NMR (CDCl₃, 400 MHz): δ 7.50 (d, 2H, aromatic), 7.25 (d, 2H, aromatic), 4.10 (s, 2H, CH₂Br), 2.60 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃).

Coupling Reaction to Form the Thioether Bond

Nucleophilic Substitution

The thiol group of 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol reacts with 2-bromo-N-(4-ethylphenyl)acetamide in a base-mediated SN2 reaction:

Optimized Protocol :

- Dissolve 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol (1 eq) in dry dimethylformamide (DMF).

- Add potassium carbonate (2 eq) and stir for 15 minutes.

- Add 2-bromo-N-(4-ethylphenyl)acetamide (1.1 eq) and heat at 60°C for 6–8 hours.

Workup :

- Pour the reaction mixture into ice water.

- Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 60–65%

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆, 400 MHz): δ 10.20 (s, 1H, NH), 7.55–7.30 (m, 8H, aromatic), 4.25 (s, 2H, SCH₂), 2.60 (q, 2H, CH₂CH₃), 2.45 (s, 3H, o-tolyl CH₃), 1.25 (t, 3H, CH₃).

- MS (ESI+) : m/z 454.3 [M+H]⁺.

Industrial Production Considerations

Scalable synthesis requires:

- Continuous Flow Reactors : For thiadiazole cyclization to enhance reproducibility.

- Crystallization Techniques : To purify intermediates without chromatography.

- Process Analytics : In-line IR and HPLC monitoring to ensure quality.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiadiazole Formation | Thiosemicarbazide, HCl, reflux | 70 | 95 |

| Bromoacetamide Synthesis | Br₂, acetic acid | 72 | 90 |

| Coupling | K₂CO₃, DMF, 60°C | 63 | 98 |

Q & A

Q. Critical Parameters :

- Temperature control during cyclization to avoid side reactions.

- Stoichiometric ratios of reactants to minimize unreacted intermediates.

Basic: How can the structural integrity of this compound be validated?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peak at m/z 369.5 (M+H⁺) .

- X-ray Crystallography : Resolve bond angles (e.g., C-S-C bond ~105°) and confirm spatial arrangement of o-tolyl/ethylphenyl substituents .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Bioassays :

- Use identical cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) across studies .

- Validate purity via HPLC (>98%) before testing .

- Mechanistic Studies :

- Perform target-specific assays (e.g., enzyme inhibition for kinases) to isolate activity from non-specific effects .

- Compare with structurally analogous compounds (e.g., N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide) to identify substituent-driven trends .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding between the acetamide group and Lys721 .

- Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .

- QSAR Modeling :

- Correlate substituent electronegativity (e.g., o-tolyl’s methyl group) with antibacterial IC₅₀ values using partial least squares regression .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- pH Stability :

- Conduct accelerated degradation studies (pH 1–13, 37°C). Monitor via HPLC:

- Acidic conditions (pH <3) : Hydrolysis of thiadiazole ring observed .

- Neutral/basic conditions : Stable for >24 hours .

- Thermal Stability :

Advanced: What structure-activity relationship (SAR) insights guide derivative design?

Methodological Answer:

Key SAR trends from analogous compounds:

| Substituent | Effect on Activity | Source |

|---|---|---|

| o-Tolyl (vs. p-tolyl) | Enhanced antimicrobial activity (~2×) | |

| 4-Ethylphenyl | Improved solubility in DMSO | |

| Thioacetamide linker | Critical for kinase inhibition |

Q. Design Strategy :

- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to boost anticancer potency .

- Replace ethyl with cyclopropyl to enhance metabolic stability .

Advanced: How can contradictory solubility data be reconciled?

Methodological Answer:

Reported solubility variations (e.g., DMSO vs. water) require systematic evaluation:

- Solubility Screening :

- Co-solvent Systems :

- Test PEG-400/water mixtures (up to 20% w/v) to improve bioavailability without precipitation .

Advanced: What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.